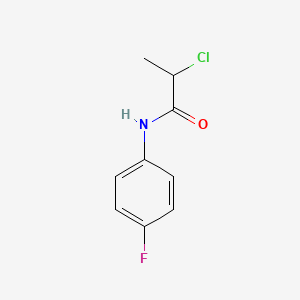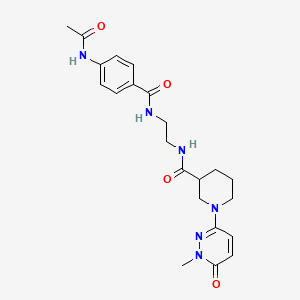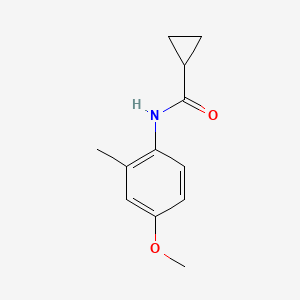
N-(4-methoxy-2-methylphenyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxy-2-methylphenyl)cyclopropanecarboxamide, also known as MMCC, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. MMCC belongs to the class of cyclopropane carboxamide compounds and has been studied for its ability to modulate various biological processes.
作用機序
The exact mechanism of action of N-(4-methoxy-2-methylphenyl)cyclopropanecarboxamide is still not fully understood. However, it is believed to modulate the activity of certain ion channels and receptors in the nervous system, which are involved in the regulation of pain and inflammation. N-(4-methoxy-2-methylphenyl)cyclopropanecarboxamide has been shown to activate the transient receptor potential vanilloid 1 (TRPV1) channel, which plays a crucial role in the transmission of pain signals. It has also been shown to inhibit the activity of the α7 nicotinic acetylcholine receptor, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-(4-methoxy-2-methylphenyl)cyclopropanecarboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the brain and spinal cord. N-(4-methoxy-2-methylphenyl)cyclopropanecarboxamide has also been shown to increase the levels of the anti-inflammatory cytokine interleukin-10 (IL-10). In addition, N-(4-methoxy-2-methylphenyl)cyclopropanecarboxamide has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in the brain, which are associated with oxidative stress.
実験室実験の利点と制限
N-(4-methoxy-2-methylphenyl)cyclopropanecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical properties make it suitable for various experimental procedures. N-(4-methoxy-2-methylphenyl)cyclopropanecarboxamide is also stable under various experimental conditions and can be stored for extended periods without significant degradation. However, N-(4-methoxy-2-methylphenyl)cyclopropanecarboxamide has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous solutions. In addition, N-(4-methoxy-2-methylphenyl)cyclopropanecarboxamide has not been extensively studied in human subjects, and its safety and efficacy in humans are still unknown.
将来の方向性
There are several future directions for research on N-(4-methoxy-2-methylphenyl)cyclopropanecarboxamide. One potential direction is to further investigate its mechanism of action and identify the specific ion channels and receptors that are modulated by N-(4-methoxy-2-methylphenyl)cyclopropanecarboxamide. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(4-methoxy-2-methylphenyl)cyclopropanecarboxamide in humans, which can provide valuable information on its safety and efficacy as a potential therapeutic agent. Additionally, future research can focus on developing novel derivatives of N-(4-methoxy-2-methylphenyl)cyclopropanecarboxamide with improved pharmacological properties, such as increased solubility and bioavailability. Overall, N-(4-methoxy-2-methylphenyl)cyclopropanecarboxamide has significant potential as a therapeutic agent, and further research is needed to fully understand its biological effects and therapeutic potential.
合成法
N-(4-methoxy-2-methylphenyl)cyclopropanecarboxamide can be synthesized through a multistep process, which involves the reaction of 4-methoxy-2-methylphenylmagnesium bromide with ethyl chloroformate, followed by the addition of cyclopropanecarboxylic acid. The resulting product is then purified through column chromatography to obtain N-(4-methoxy-2-methylphenyl)cyclopropanecarboxamide in its pure form.
科学的研究の応用
N-(4-methoxy-2-methylphenyl)cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties in various animal models. N-(4-methoxy-2-methylphenyl)cyclopropanecarboxamide has also been studied for its potential use in the treatment of neurological disorders such as epilepsy, neuropathic pain, and multiple sclerosis.
特性
IUPAC Name |
N-(4-methoxy-2-methylphenyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8-7-10(15-2)5-6-11(8)13-12(14)9-3-4-9/h5-7,9H,3-4H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKQXOIFRQWCBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-2-methylphenyl)cyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[cyano(2,4-dimethoxyphenyl)methyl]-3-phenylprop-2-ynamide](/img/structure/B2798459.png)
![2-[(3-Fluorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2798460.png)
![[2-(3-Phenyl-1H-pyrazol-1-yl)ethyl]amine hydrochloride](/img/structure/B2798466.png)
![methyl 4-({[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2798467.png)
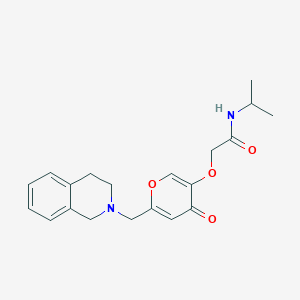
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[3-(morpholin-4-yl)propyl]acetamide hydrochloride](/img/structure/B2798469.png)
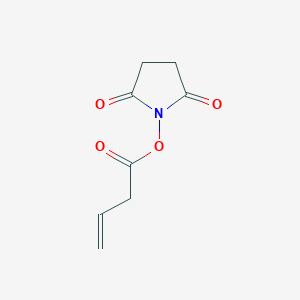


![(Z)-5-(3-phenoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2798476.png)

